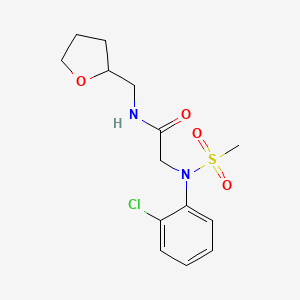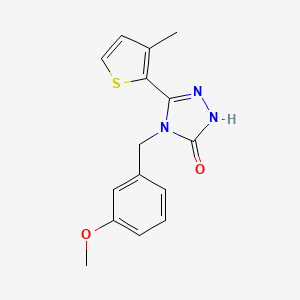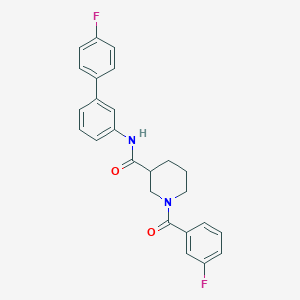
2-(2-chloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Overview
Description
2-(2-chloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline group, a methylsulfonyl group, and an oxolan-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Chloro-substituted Aniline: This can be achieved by chlorination of aniline using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Methylsulfonyl Group: The chloro-substituted aniline can be reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylsulfonylanilino derivative.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of the N-methylsulfonylanilino derivative with oxolan-2-ylmethyl chloride under basic conditions.
Formation of the Acetamide Backbone: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or oxolan-2-ylmethyl groups.
Reduction: Reduction reactions can occur at the chloro-substituted aniline group, potentially leading to dechlorination.
Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2-chloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of polymers or advanced materials.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2-chloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloroanilino)-N-(oxolan-2-ylmethyl)acetamide
- 2-(N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
- 2-(2-chloro-N-methylsulfonylanilino)acetamide
Uniqueness
The uniqueness of 2-(2-chloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide lies in the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-22(19,20)17(13-7-3-2-6-12(13)15)10-14(18)16-9-11-5-4-8-21-11/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDETWGZUTZMMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1CCCO1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)propanamide](/img/structure/B3922486.png)
![4-{(E)-2-[4-(1-PYRROLIDINYL)PHENYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE](/img/structure/B3922494.png)
![N-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3922499.png)
![2-[2-bromo-4-[(E)-2-cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B3922503.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3922511.png)
![4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B3922512.png)

![1-[(4-Fluorophenyl)methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea](/img/structure/B3922535.png)
![(2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B3922536.png)



![N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B3922560.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B3922565.png)
